

How to prepare GDC-0310 stock solutions for experiments

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Compound of Interest

Compound Name: GDC-0310

Cat. No.: B11928786

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Application Notes and Protocols for GDC-0310

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **GDC-0310** stock solutions and their application in in-vitro electrophysiology experiments targeting the Nav1.7 sodium channel.

GDC-0310 Properties and Storage

GDC-0310 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research.[1][2] Proper handling and storage of **GDC-0310** are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of **GDC-0310**

Property	Value	Reference
Molecular Weight	543.48 g/mol	[3]
Formula	C ₂₅ H ₂₉ Cl ₂ FN ₂ O ₄ S	[3]
Appearance	White to off-white solid	[3]
CAS Number	1788063-52-4	[3]

Table 2: Solubility and Storage of **GDC-0310**

Parameter	Details	Reference
In Vitro Solubility		
Solvent	Dimethyl Sulfoxide (DMSO)	[3]
Maximum Concentration	~4 mg/mL (~7.36 mM)	[3]
Dissolution Method	Ultrasonic treatment, warming, and heating to 60°C may be required. Use newly opened, non-hygroscopic DMSO.	[3]
Powder Storage		
-20°C	3 years	[3]
4°C	2 years	[3]
Stock Solution Storage		
-80°C	Up to 6 months	[3]
-20°C	Up to 1 month	[3]

Experimental Protocols

Preparation of **GDC-0310** Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **GDC-0310** in DMSO.

Materials:

- **GDC-0310** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Calibrated analytical balance

- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Water bath or heat block
- Ultrasonic bath

Procedure:

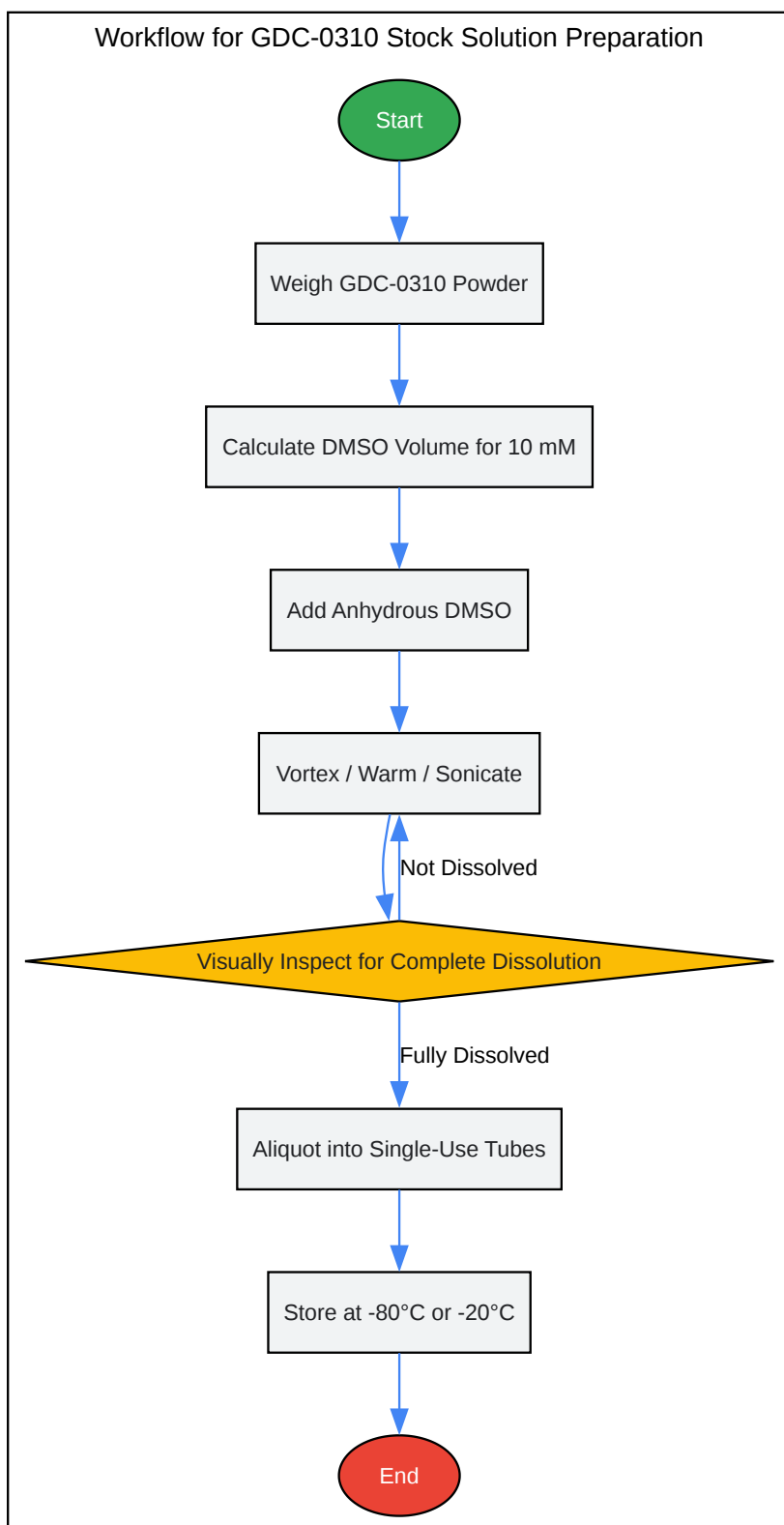
- Equilibrate **GDC-0310**: Allow the vial of **GDC-0310** powder to reach room temperature before opening to prevent condensation.
- Weigh **GDC-0310**: On a calibrated analytical balance, accurately weigh out a desired amount of **GDC-0310** (e.g., 5 mg) into a sterile microcentrifuge tube.
- Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Concentration (mol/L)})$$

Example for 5 mg of **GDC-0310**: $\text{Volume (L)} = 0.005 \text{ g} / (543.48 \text{ g/mol} * 0.010 \text{ mol/L}) = 0.00092 \text{ L} = 920 \text{ }\mu\text{L}$

- Dissolve **GDC-0310**: Add the calculated volume of high-quality, anhydrous DMSO to the microcentrifuge tube containing the **GDC-0310** powder.
- Aid Dissolution:
 - Vortex the solution for 1-2 minutes.
 - If the compound is not fully dissolved, warm the solution to 37-60°C for 5-10 minutes.
 - Briefly sonicate the solution in an ultrasonic bath.
 - Visually inspect the solution to ensure there are no visible particles.

- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).^[3]



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Workflow for preparing GDC-0310 stock solution.

In-Vitro Electrophysiology Protocol: Whole-Cell Patch-Clamp Assay

This protocol provides a general method for evaluating the inhibitory effect of **GDC-0310** on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using whole-cell patch-clamp electrophysiology.

Cell Culture:

- HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

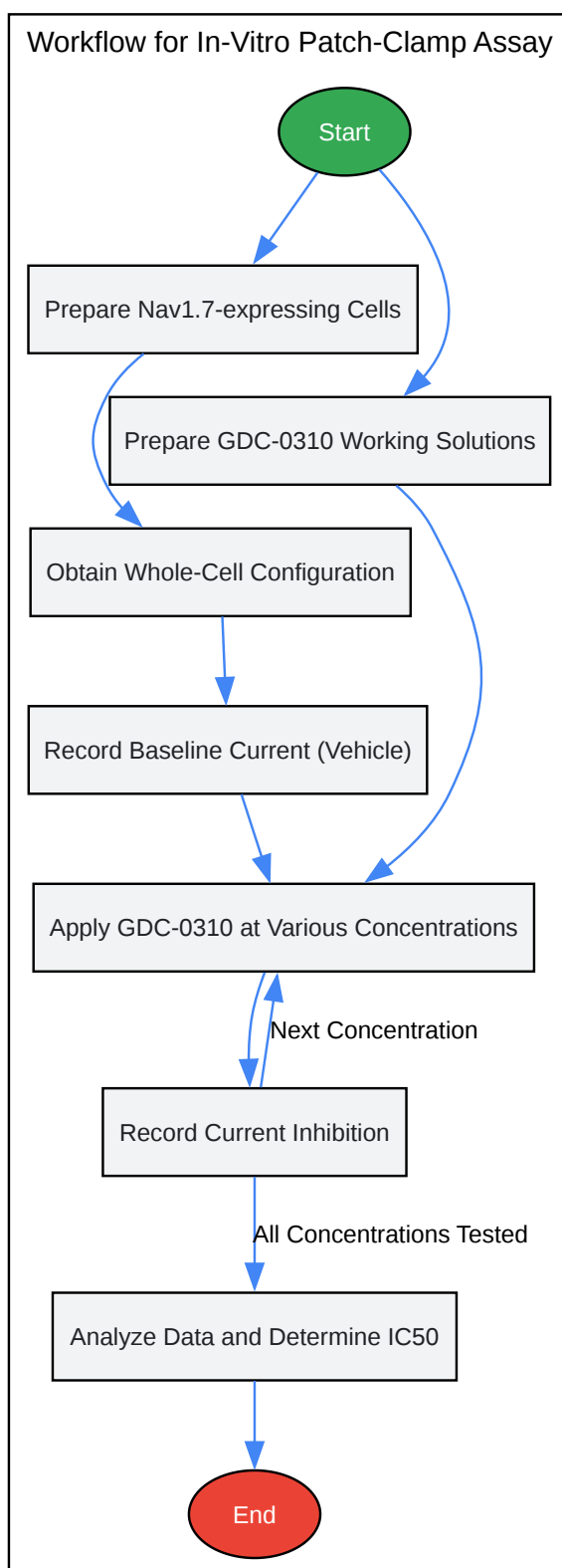
Preparation of Working Solutions:

- Thaw a single aliquot of the 10 mM **GDC-0310** stock solution.
- Perform serial dilutions of the stock solution into the external solution to achieve the desired final concentrations for the experiment (e.g., ranging from 0.1 nM to 1 µM). The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.

Electrophysiology Procedure:

- Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
- Patch-Clamp Recording:
 - Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

- Obtain a high-resistance seal ($>1\text{ G}\Omega$) between the patch pipette filled with the internal solution and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Record Nav1.7 currents using a suitable voltage protocol (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
 - Establish a stable baseline recording in the external solution (vehicle control).
 - Perfuse the cells with the external solution containing different concentrations of **GDC-0310**.
 - Record the current inhibition at each concentration until a steady-state effect is reached.
- Data Analysis:
 - Measure the peak current amplitude in the presence and absence of **GDC-0310**.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the concentration-response curve and fit the data to the Hill equation to determine the IC_{50} value.

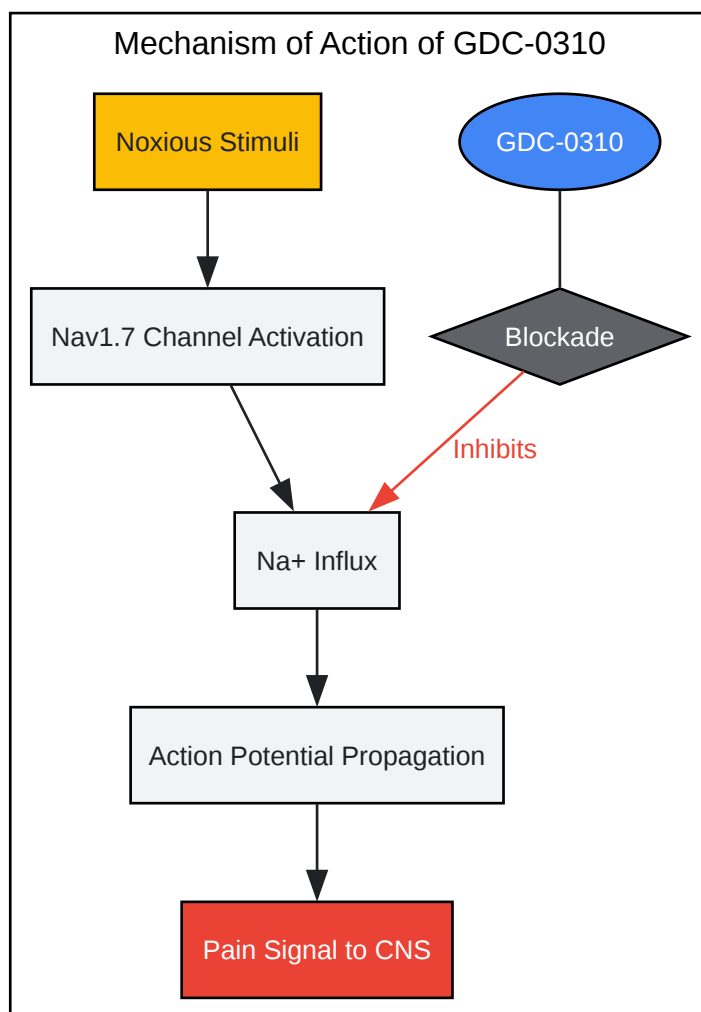


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Workflow for a whole-cell patch-clamp experiment with GDC-0310.

GDC-0310 Signaling Pathway

GDC-0310 is a direct blocker of the Nav1.7 ion channel. It does not modulate a signaling pathway in the traditional sense but rather physically occludes the channel pore, preventing the influx of sodium ions that is necessary for the propagation of action potentials in sensory neurons.



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GDC-0310 directly blocks the Nav1.7 sodium channel.

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References

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